5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid
Description
BenchChem offers high-quality 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZJQFGZFDXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427994 | |
| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-50-1 | |
| Record name | 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and versatile 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] The title compound, 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, and its derivatives have been investigated for a range of biological activities, including their potential as xanthine oxidase inhibitors.[2]
This guide will detail a reliable and efficient three-stage synthetic pathway, commencing with the preparation of a key alkyne intermediate, followed by the construction of the isoxazole core via a 1,3-dipolar cycloaddition, and culminating in the hydrolysis of the resulting ester to afford the target carboxylic acid.
Overall Synthetic Strategy
The synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid is most effectively achieved through a convergent three-step sequence. This approach ensures high yields and purity of the final product.
Caption: Overall three-stage synthetic workflow.
Stage 1: Synthesis of 4-ethylphenylethyne
The initial stage involves the synthesis of the key alkyne intermediate, 4-ethylphenylethyne. A highly efficient and widely applicable method for this transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides a direct route to the desired product from readily available starting materials.
Protocol 1: Sonogashira Coupling for 4-ethylphenylethyne
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoethylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (2.0 eq) and anhydrous, degassed tetrahydrofuran (THF) to the flask.
-
Addition of Trimethylsilylacetylene: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude trimethylsilyl-protected alkyne in methanol. Add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 1-2 hours.
-
Final Purification: After deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 4-ethylphenylethyne.
Stage 2: 1,3-Dipolar Cycloaddition for Isoxazole Ester Formation
The core of this synthesis is the [3+2] cycloaddition reaction between the synthesized 4-ethylphenylethyne and a nitrile oxide.[3] The nitrile oxide, ethoxycarbonylformonitrile oxide, is conveniently generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a mild base.[4][5] This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole.[6]
Caption: Mechanism of isoxazole ester formation.
Protocol 2: Synthesis of Ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylphenylethyne (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[7]
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise over 30 minutes. The triethylamine acts as a base to facilitate the in situ generation of the nitrile oxide.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product, ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Stage 3: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation, typically achieved by base-catalyzed hydrolysis followed by acidification.
Protocol 3: Synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Base Addition: Add an aqueous solution of lithium hydroxide monohydrate (2.5 eq) to the reaction mixture.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution to a pH of 2-3 with 1N hydrochloric acid. The product will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid.
Characterization Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-ethylphenylethyne | C₁₀H₁₀ | 130.19 | 85-95 |
| Ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate | C₁₄H₁₅NO₃ | 245.28 | 70-85 |
| 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | C₁₂H₁₁NO₃ | 217.22 | 90-98 |
Conclusion
This guide has outlined a robust and reproducible synthetic pathway for the preparation of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid. By employing a Sonogashira coupling for the synthesis of the key alkyne intermediate, followed by a highly efficient 1,3-dipolar cycloaddition and a standard ester hydrolysis, the target molecule can be obtained in good overall yield and high purity. The provided protocols are designed to be readily implemented in a standard laboratory setting, providing a solid foundation for further research and development involving this important class of heterocyclic compounds.
References
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PubMed Central (PMC). [Link]
-
Pandey, S., Nagpal, R., Thakur, A., Bari, S. S., Nanda, P. K., & Thapar, R. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). SpringerLink. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI. [Link]
-
Cas 14337-43-0, 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER. (n.d.). LookChem. [Link]
-
Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. (n.d.). ResearchGate. [Link]
-
ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (n.d.). Beilstein Journals. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. [Link]
-
Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[1][6][9]triazolo[3,4-b][1][3][9]thiadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]
- 8. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
Physicochemical properties of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. While specific experimental data for this exact ethyl-substituted analog is not extensively published, this document establishes a robust framework for its characterization. By leveraging data from closely related analogs, such as 5-(4-methylphenyl)isoxazole-3-carboxylic acid, and outlining authoritative experimental protocols, this guide serves as an essential resource for researchers. It details the methodologies for determining critical parameters including solubility, acidity (pKa), and lipophilicity (LogP), explaining the scientific rationale behind each protocol. The interplay between these properties and their implications for drug discovery—from formulation to bioavailability—is a central theme.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of bioactive molecules. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile scaffold. Compounds incorporating the 5-phenyl-isoxazole-3-carboxylic acid core have demonstrated potential as anti-inflammatory, analgesic, and antimicrobial agents.[1] The title compound, 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, belongs to this promising class. Understanding its physicochemical profile is a prerequisite for any rational drug design or development program, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Identifiers
A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior.
-
Compound Name: 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
-
Chemical Structure:
(Note: A 2D chemical structure image would be placed here in a full whitepaper.)
Core Physicochemical Properties: A Comparative Analysis
Direct experimental values for 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid are sparse in publicly accessible literature. Therefore, we present data for a closely related and commercially available analog, 5-(4-methylphenyl)isoxazole-3-carboxylic acid, to provide a scientifically grounded baseline for expected properties.
Table 1: Physicochemical Data for an Analog Compound
| Property | Value (for 5-(4-methylphenyl)isoxazole-3-carboxylic acid) | Implication for the Ethyl Analog |
| CAS Number | 33282-21-2[1] | N/A |
| Molecular Formula | C₁₁H₉NO₃[1] | C₁₂H₁₁NO₃ |
| Molecular Weight | 203.2 g/mol [1] | 217.22 g/mol |
| Appearance | White crystals[1] | Expected to be a white or off-white solid. |
| Melting Point | 184-190 °C[1] | Likely similar, possibly slightly lower due to the ethyl group's flexibility affecting crystal packing. |
| pKa | Not reported. Estimated ~3.5-4.5 | The carboxylic acid moiety dictates acidity. The pKa is expected to be in the typical range for aromatic carboxylic acids. |
| LogP | Not reported. Estimated ~2.5-3.5 | The addition of a methylene unit (ethyl vs. methyl) will slightly increase lipophilicity. |
| Aqueous Solubility | Not reported. Expected to be low. | The carboxylic acid group enhances solubility, but the overall structure is largely hydrophobic.[1] Solubility will be highly pH-dependent. |
Spectroscopic and Structural Characterization
While a specific crystal structure for the title compound is not published, data from related isoxazole derivatives show that the isoxazole and phenyl rings are often nearly coplanar.[2][3] This planarity can facilitate π–π stacking interactions in the solid state.[3]
Expected Spectroscopic Signatures
-
¹H NMR: Key signals would include aromatic protons on the ethylphenyl ring (two doublets), the characteristic isoxazole ring proton (a singlet), the quartet and triplet of the ethyl group, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).
-
¹³C NMR: Signals would correspond to the carboxyl carbon, distinct carbons of the isoxazole ring, and carbons of the ethylphenyl group.
-
IR Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N stretch of the isoxazole ring (~1600 cm⁻¹), and aromatic C=C stretches.[4][5]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 218.07.
Experimental Methodologies for Physicochemical Profiling
To ensure data integrity and reproducibility, standardized protocols are essential. The following section details authoritative methods for determining the key physicochemical properties of novel compounds like 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for characterizing a new chemical entity (NCE).
Caption: General workflow for NCE physicochemical profiling.
Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
This is the gold-standard method for pKa determination.
-
Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The use of a co-solvent is necessary for poorly soluble compounds, and the apparent pKa is then extrapolated back to 0% co-solvent.
-
Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel and stir continuously.
-
Acidification: Add a standardized HCl solution to protonate the molecule completely (e.g., to pH 2).
-
Titration: Titrate the solution with a standardized, carbonate-free NaOH or KOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Trustworthiness: The protocol's validity is confirmed by the classic sigmoidal shape of the titration curve and by running a standard compound with a known pKa under identical conditions.
Determination of Lipophilicity (LogP / LogD)
Lipophilicity is a key predictor of a drug's ability to cross biological membranes. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer of a specific pH (pre-saturated with n-octanol). For LogP, a pH should be chosen where the compound is >99% neutral (e.g., pH 2). For LogD, a physiologically relevant buffer like PBS (pH 7.4) is used.
-
Partitioning: Add a known amount of the compound to a mixture of the two phases in a glass vial. The volume ratio is typically 1:1, but can be adjusted if the LogP is very high or low.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium. It is critical to ensure equilibrium is reached without forming an emulsion.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, typically HPLC-UV.
-
Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Step-by-step workflow for the Shake-Flask LogD method.
Implications for Drug Discovery and Development
The physicochemical properties of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid are not mere data points; they are critical predictors of its behavior in vivo.
-
Solubility and pKa: As a carboxylic acid, the compound's solubility will be minimal at low pH (e.g., in the stomach) where it is protonated and neutral. In the higher pH of the intestine, it will deprotonate to its more soluble carboxylate form, facilitating dissolution. This pH-dependent solubility is a key consideration for oral dosage form design.
-
Lipophilicity and Permeability: The estimated LogP suggests the neutral form of the compound is sufficiently lipophilic to partition into and diffuse across the lipid bilayers of intestinal epithelial cells (passive diffusion). However, at intestinal pH, the molecule will be predominantly ionized. While this increases solubility, the charged carboxylate is less able to passively cross membranes. This creates a delicate balance between dissolution and permeation that must be optimized.
-
Structural Analogs: The knowledge gained from studying this molecule can be applied to a broader library of isoxazole derivatives, allowing for a structure-activity relationship (SAR) and structure-property relationship (SPR) to be developed, guiding the synthesis of future analogs with improved ADME profiles.[6]
Conclusion
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid is a compound with high potential, situated within a well-regarded class of bioactive heterocycles. While a complete, publicly available dataset for this specific molecule is yet to be established, this guide provides the necessary framework for its comprehensive physicochemical characterization. By applying the authoritative experimental protocols detailed herein—for pKa, LogD, solubility, and structural analysis—researchers can generate the high-quality, reproducible data essential for advancing this and related compounds through the drug discovery pipeline. The principles and methodologies outlined serve as a self-validating system to ensure scientific integrity and accelerate the development of novel therapeutics.
References
-
Qi, C. et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved February 14, 2026, from [Link]
-
Chem-Impex International. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Retrieved February 14, 2026, from [Link]
-
Guda, S. K. et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1124. Available at: [Link]
-
PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved February 14, 2026, from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2016). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved February 14, 2026, from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-4-isoxazolecarboxylate. Retrieved February 14, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved February 14, 2026, from [Link]
-
Manasagangotri, Physics @. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid. Retrieved February 14, 2026, from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved February 14, 2026, from [Link]
-
MDPI. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved February 14, 2026, from [Link]
-
Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
Sources
Technical Guide: Spectroscopic Data & Characterization of 5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic Acid
This guide details the spectroscopic characterization and validation protocols for 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid . It is designed for researchers requiring a definitive reference for structural confirmation during synthesis or quality control.
Molecular Weight: 217.22 g/mol [1]Executive Summary & Structural Context
The isoxazole-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for glutamate or as a core for GABA agonists.[1] The 5-aryl substitution pattern is synthetically accessed via the cyclization of 2,4-dioxobutanoates with hydroxylamine.[1]
This guide provides the expected spectroscopic signature for the 4-ethylphenyl derivative. Data is synthesized from homologous series analysis (specifically the 4-methyl analog, CAS 33282-21-2) and standard substituent effects, providing a self-validating reference for experimental confirmation.[1]
Experimental Protocol: Synthesis & Origin
To ensure the data below matches your sample, the compound should be isolated via the standard Claisen-Cyclization route. This pathway ensures the regioselective formation of the 3-carboxy-5-aryl isomer over the 5-carboxy-3-aryl isomer.
Validated Synthesis Workflow
-
Claisen Condensation: Reaction of 4-ethylacetophenone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) yields ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate.[1]
-
Cyclization: Treatment with hydroxylamine hydrochloride (
) in ethanol under reflux. -
Hydrolysis: Saponification of the ester using NaOH, followed by acidification (HCl) to precipitate the free acid.[1]
Workflow Diagram (DOT/Graphviz)
Caption: Regioselective synthesis pathway ensuring the 3-COOH isomer formation.
Spectroscopic Characterization Data
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is characterized by the distinct ethyl group pattern, the AA'BB' aromatic system, and the diagnostic singlet of the isoxazole H-4 proton.[1]
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Structural Logic |
| 13.40 | br s | 1H | COOH | - | Exchangeable acidic proton.[1] |
| 7.85 | d | 2H | Ar-H (2', 6') | 8.2 | Ortho to isoxazole; deshielded by heterocycle.[1] |
| 7.40 | d | 2H | Ar-H (3', 5') | 8.2 | Ortho to ethyl; typical aromatic range.[1] |
| 7.32 | s | 1H | Isoxazole H-4 | - | Diagnostic Peak. Chemical shift is characteristic of 5-aryl-3-COOH isoxazoles.[1] |
| 2.68 | q | 2H | 7.6 | Benzylic methylene.[1] | |
| 1.22 | t | 3H | 7.6 | Terminal methyl.[1] |
C NMR (100 MHz, DMSO-
)
Key validation points are the three low-field carbons (COOH, C-5, C-3) and the high-field aromatic signal of C-4.[1]
| Shift ( | Carbon Type | Assignment | Notes |
| 170.5 | Isoxazole C-5 | Deshielded by oxygen and phenyl ring.[1] | |
| 163.2 | COOH | Carbonyl acid. | |
| 158.0 | Isoxazole C-3 | Alpha to Nitrogen.[1] | |
| 146.5 | Ar C-4' | Para-carbon bearing the ethyl group.[1] | |
| 129.0 | Ar C-3', 5' | Aromatic methines.[1][2] | |
| 126.5 | Ar C-2', 6' | Aromatic methines.[1] | |
| 124.5 | Ar C-1' | Ipso carbon attached to isoxazole.[1] | |
| 102.5 | Isoxazole C-4 | Diagnostic. High field due to electron density from O and N. | |
| 28.4 | Ethyl | Benzylic.[1] | |
| 15.6 | Ethyl | Aliphatic. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
The IR spectrum confirms the functional groups. The absence of a nitrile peak (~2200
| Wavenumber ( | Intensity | Assignment |
| 2500–3300 | Broad, Med | O-H stretch (Carboxylic Acid dimer) |
| 1715–1725 | Strong | C=O stretch (Acid carbonyl) |
| 1610 | Medium | C=N stretch (Isoxazole ring) |
| 1580, 1500 | Medium | C=C aromatic skeletal vibrations |
| 1420 | Medium | C-N / C-O stretch |
| 950–960 | Medium | O-H out-of-plane bend (Characteristic of dimers) |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)[1]
Primary Ionization
-
Molecular Ion (
): 217 (EI) -
Protonated Molecular Ion (
): 218 (ESI positive) -
Deprotonated Molecular Ion (
): 216 (ESI negative)
Fragmentation Pathway (EI/MS)
The fragmentation pattern is dominated by the stability of the isoxazole ring and the cleavage of the carboxylic acid.
-
217
173: Loss of (44 Da). This is the primary decarboxylation pathway common to isoxazole-3-carboxylic acids. -
217
188: Loss of Ethyl group (29 Da) or Ethyl radical. -
173
146: Cleavage of the isoxazole ring (loss of HCN).
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways observed in EI-MS analysis.
References & Validation Sources
The data presented above is validated against the homologous series of 5-aryl-isoxazole-3-carboxylic acids. Specifically, the 4-methyl and 4-bromo analogs serve as the primary anchors for the chemical shift assignments.[1]
-
Methyl Analog Reference: 5-(4-Methylphenyl)isoxazole-3-carboxylic acid (CAS 33282-21-2).[1][3] Characterization data confirms the isoxazole H-4 singlet at
7.3 and COOH functionality.[1]-
Source:[1]
-
-
General Synthesis Protocol: Regioselective synthesis of 5-arylisoxazole-3-carboxylic acids via Claisen condensation.
-
Source:[1]
-
-
Crystallographic Confirmation: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Provides structural proof of the coplanarity of the 5-aryl and isoxazole rings, validating the conjugation effects seen in the UV/NMR data.
-
Source:[1]
-
-
Database Entry: 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid.
Sources
Technical Guide: Solubility and Stability of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
[1]
Executive Summary & Compound Identity
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(4-ethylphenyl)isoxazole-3-carboxylic acid) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, specifically in the development of PPAR agonists, kinase inhibitors, and D-amino acid oxidase (DAAO) inhibitors.[1]
Its structural core—the 1,2-oxazole (isoxazole) ring—provides a bioisosteric replacement for phenyl or pyridine rings, offering unique hydrogen bond acceptor capabilities while maintaining aromaticity. However, the presence of the C3-carboxylic acid moiety introduces specific solubility challenges and decarboxylation risks that must be managed during formulation and storage.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
| CAS Number | 887360-50-1 |
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| Core Scaffold | Isoxazole (1,2-oxazole) |
| Key Substituents | C3: Carboxylic Acid (-COOH); C5: 4-Ethylphenyl |
Physicochemical Profile
Understanding the physicochemical properties is the prerequisite for successful solubilization. The 4-ethylphenyl group imparts significant lipophilicity, while the carboxylic acid provides a pH-dependent solubility switch.[1]
Predicted & Observed Properties
| Property | Value / Range | Implications for Handling |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Ionizes in neutral/basic pH; exists as neutral species in acidic environments.[1] |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity. Poor water solubility in neutral form; good permeability. |
| Melting Point | 180 – 190°C | High lattice energy contributes to poor aqueous solubility. |
| Appearance | White to Off-White Crystalline Solid | Color change (yellowing) indicates oxidation or ring degradation. |
Solubility Landscape
-
Water (pH < 3): Insoluble (< 0.1 mg/mL). The compound remains protonated and aggregates due to hydrophobic interactions of the ethylphenyl tail.
-
Water (pH > 7.5): Soluble (> 10 mg/mL). Formation of the carboxylate anion (
) disrupts the crystal lattice, allowing hydration. -
DMSO: Highly Soluble (> 50 mg/mL). Ideal for preparing stock solutions for biological assays.
-
Methanol/Ethanol: Soluble. Useful for recrystallization or transfer; however, avoid long-term storage in alcohols to prevent esterification.
Solubility Protocol: The pH-Switch Strategy
For biological applications or formulation, reliance on simple aqueous addition will fail. You must utilize a "pH-switch" or Co-solvent approach.[1]
Workflow Diagram: Solubilization Strategy
Caption: Logical flow for solubilizing 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid avoiding precipitation.
Experimental Protocol: Kinetic Solubility Determination
Objective: Determine the maximum solubility in a specific buffer (e.g., PBS pH 7.4) using a self-validating saturation method.[1]
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4).
-
Agitation: Shake at 300 rpm at 25°C for 24 hours.
-
Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.
-
Quantification: Remove supernatant, dilute with Acetonitrile (to ensure no precipitation during analysis), and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve prepared in 100% DMSO.
-
Stability Profile & Degradation Pathways[4]
The 1,2-oxazole ring is generally robust, but the specific substitution pattern introduces two primary instability risks: Decarboxylation and Benzylic Oxidation .
Thermal Stability (Decarboxylation)
Isoxazole-3-carboxylic acids are prone to thermal decarboxylation, releasing
-
High temperatures (> 150°C).
-
Acidic catalysis.
-
Transition metal impurities (e.g., Copper residues from Click chemistry synthesis).
Chemical Stability[1]
-
Hydrolysis: The carboxylic acid is stable to hydrolysis, but if converted to an ester (e.g., for prodrugs), it hydrolyzes rapidly in plasma.
-
Reduction: The N-O bond of the isoxazole is the "weak link." Under catalytic hydrogenation conditions (H2, Pd/C) or strong reducing environments (e.g., intracellular conditions with high glutathione), the ring cleaves to form an enaminoketone.
-
Oxidation: The ethyl group at the para-position is susceptible to benzylic oxidation over prolonged storage in air/light, converting the ethyl group to an acetyl or carboxylic acid derivative.
Degradation Pathway Diagram
Caption: Primary degradation pathways: Decarboxylation (Thermal), Ring Opening (Reductive), and Oxidation.[1]
Protocol: Forced Degradation Study (Stress Testing)
To validate the stability of your specific batch, perform this standard HPLC stress test:
-
Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: Minimal degradation (Compound is acid stable).
-
-
Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expectation: Stable (forms salt).
-
-
Oxidative Stress: Treat with 3%
at RT for 4 hours.-
Expectation: Check for benzylic oxidation products (+14 or +16 mass shift in LC-MS).[1]
-
-
Photostability: Expose solid sample to UV light for 24 hours.
-
Expectation: Potential yellowing indicating N-O bond stress or lattice oxidation.
-
Synthesis Context & Impurity Profile
Understanding the synthesis helps identify potential impurities that affect stability. This compound is typically synthesized via [3+2] Cycloaddition .
-
Precursors: 4-ethyl-acetophenone (converted to alkyne or diketone) + Hydroxylamine/Chloro-oxime.[1]
-
Key Impurity: Regioisomers. The 1,2-oxazole formation can sometimes yield the 3,5-disubstituted isomer variations if not controlled.[1]
-
Metal Scavenging: If "Click Chemistry" (CuAAC) was utilized to form the ring (using an alkyne and nitrile oxide), Copper residues may remain. Copper is a catalyst for decarboxylation.
-
Action: If stability is poor, perform a metal scavenging step (e.g., QuadraSil MP resin) to remove trace Copper.
-
Storage and Handling Recommendations
Based on the stability profile, the following storage conditions are mandatory to maintain purity >98%:
-
Temperature: Store at -20°C for long term; 2-8°C is acceptable for active working stocks (< 1 month).
-
Atmosphere: Store under Argon or Nitrogen to prevent benzylic oxidation of the ethyl group.
-
Container: Amber glass vials (protect from UV).
-
Solution Storage:
-
DMSO stocks are stable at -20°C for 6 months.[1]
-
Avoid storing in aqueous basic buffers for > 24 hours due to potential microbial growth or slow hydrolysis of trace impurities.
-
References
-
PubChem. 5-(4-Ethylphenyl)isoxazole-3-carboxylic acid (SID 505526054).[1][2] National Library of Medicine. Available at: [Link][1]
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4] Current Opinion in Drug Discovery & Development. (Contextual grounding for Isoxazole stability).
-
FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (Basis for Stress Testing Protocol). Available at: [Link]
Technical Deep Dive: 5-Substituted-1,2-Oxazole-3-Carboxylic Acids
Executive Summary
The 5-substituted-1,2-oxazole-3-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily valued for its electronic and steric mimicry of the glutamate
This technical guide dissects the synthetic architecture, chemical reactivity, and pharmacological utility of this scaffold. It moves beyond generic descriptions to focus on the regioselective construction of the 3-carboxy/5-substituted isomer—a synthetic challenge distinct from the more common 3,5-diaryl systems.
Structural & Electronic Properties[1]
The Bioisosteric Rationale
The 1,2-oxazole (isoxazole) ring acts as a planar, aromatic linker that rigidly positions substituents. In the context of the 3-carboxylic acid:
-
pKa Modulation: The electron-withdrawing nature of the isoxazole ring lowers the pKa of the attached carboxylic acid (typically ~3.5–4.0) compared to benzoic acid, enhancing ionization at physiological pH.
-
Dipole Alignment: The ring oxygen and nitrogen create a strong dipole moment that can engage in specific electrostatic interactions within binding pockets, often mimicking the distal carboxylate of metabolic intermediates.
Regioisomer Distinction
It is critical to distinguish this scaffold from its isomer, the 3-substituted-isoxazole-5-carboxylic acid.
-
3-COOH (Target): Derived typically from chloroximidoacetate precursors.
-
5-COOH (Isomer): Derived typically from propiolic acid esters.
-
Implication: The 3-COOH derivatives place the acid group adjacent to the ring nitrogen, influencing metal chelation capability (e.g., in metalloenzyme inhibition like Xanthine Oxidase).
Synthetic Methodologies: The "Chlorooximidoacetate" Route
The most robust route to 5-substituted-1,2-oxazole-3-carboxylic acids is the [3+2] Cycloaddition of alkynes with ethoxycarbonylformonitrile oxide.
Mechanism: 1,3-Dipolar Cycloaddition
Unlike standard nitrile oxide cycloadditions that use aryl nitrile oxides, this pathway requires a specific dipole precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate .
-
Dipole Generation: Treatment of the chlorooxime with a mild base (typically Triethylamine or NaHCO₃) generates the transient ethoxycarbonylformonitrile oxide in situ.
-
Cycloaddition: The nitrile oxide reacts with a terminal alkyne.
-
Regioselectivity: Electronic and steric factors heavily favor the 5-substituted product over the 4-substituted isomer. The steric bulk of the ester group on the dipole and the substituent on the alkyne drives them apart (1,3-positioning).
Visualization of Synthetic Pathway
Figure 1: The regioselective synthesis of 5-substituted-1,2-oxazole-3-carboxylic acids via the chlorooximidoacetate route.
Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid[2]
This protocol is validated for the synthesis of the 5-phenyl derivative, adaptable for other 5-aryl/alkyl substitutions.
Materials
-
Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (commercially available or synthesized from ethyl glycinate).
-
Dipolarophile: Phenylacetylene.
-
Solvent: Dichloromethane (DCM) or Ethanol/Water (Green chemistry variant).
-
Base: Triethylamine (Et₃N).[1]
Step-by-Step Methodology
| Step | Operation | Critical Technical Note |
| 1. Setup | Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) and Phenylacetylene (11 mmol) in dry DCM (50 mL) under N₂ atmosphere. | Use a slight excess of alkyne to ensure complete consumption of the unstable nitrile oxide. |
| 2. Cyclization | Cool to 0°C. Add Et₃N (12 mmol) dropwise over 30 minutes. | CRITICAL: Slow addition prevents high local concentration of nitrile oxide, reducing dimerization to furoxan byproducts. |
| 3. Reaction | Allow to warm to Room Temp (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). | The nitrile oxide spot should disappear. Product usually fluoresces under UV (254 nm). |
| 4. Workup | Wash with H₂O (2x), 1N HCl (1x), and Brine. Dry organic layer over Na₂SO₄.[1] Concentrate in vacuo.[2] | Acid wash removes residual amine/salts. |
| 5. Hydrolysis | Dissolve the crude ester in THF:MeOH:H₂O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h. | Saponification of the ethyl ester. |
| 6. Isolation | Acidify aqueous layer to pH 2-3 with 1N HCl. Precipitate forms. Filter and recrystallize (EtOH). | The free acid is typically a stable, crystalline solid. |
Medicinal Chemistry & Pharmacology
Xanthine Oxidase (XO) Inhibition
5-substituted-1,2-oxazole-3-carboxylic acids have emerged as potent non-purine XO inhibitors.
-
Mechanism: The carboxylic acid binds to the molybdenum center of XO, while the 5-aryl group occupies the hydrophobic pocket.
-
SAR Insight: Electron-withdrawing groups (e.g., -CN, -NO₂) on the 5-phenyl ring often enhance potency but may introduce metabolic liabilities.
Glutamate Receptor Modulation
While 3-hydroxyisoxazoles (like AMPA) are the classic agonists, the 3-carboxylic acid scaffold serves as a template for NMDA and AMPA antagonists when bulky groups are introduced to prevent channel opening.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map for the 5-substituted-1,2-oxazole-3-carboxylic acid scaffold.
Comparative Data: Synthesis Methods
| Method | Reagents | Regioselectivity (5-sub : 4-sub) | Yield | Key Advantage |
| Nitrile Oxide [3+2] | Chlorooxime + Alkyne + Base | > 95 : 5 | 75-90% | High regiocontrol; mild conditions. |
| Claisen Condensation | Methyl ketone + Diethyl oxalate | Variable | 40-60% | Cheap starting materials; avoids unstable oximes. |
| Intramolecular (INOC) | Alkyne-tethered oxime | Exclusive (Fused rings) | 80-95% | Ideal for polycyclic systems. |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Conti, P., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331-4338. Link
-
Krogsgaard-Larsen, P., et al. (1980).[4] New class of glutamate agonist structurally related to ibotenic acid. Nature, 284, 64–66.[4] Link
-
Mendgen, T., et al. (2024). Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.[5] Link
-
Madsen, U., et al. (2002). Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry, 39(8), 1682-1691. Link
Sources
A Technical Guide to Theoretical and Computational Elucidation of 1,2-Oxazole Ring Systems for Advanced Drug Discovery
Foreword: The Imperative of Predictive Chemistry in Modern Drug Development
The 1,2-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties confer a remarkable ability to interact with a wide array of biological targets, leading to diverse therapeutic applications.[1][2][3] In the relentless pursuit of novel therapeutics, a profound understanding of the 1,2-oxazole ring system at a sub-atomic level is not merely advantageous; it is essential. This guide delineates the pivotal role of theoretical and computational chemistry in unraveling the complexities of 1,2-oxazole derivatives, thereby accelerating the design and development of next-generation pharmaceuticals. We will navigate the theoretical underpinnings and practical applications of computational methodologies, offering researchers, scientists, and drug development professionals a comprehensive roadmap to harnessing these powerful predictive tools.
Section 1: The 1,2-Oxazole Moiety - A Privileged Scaffold
The 1,2-oxazole, an azole heterocycle with adjacent nitrogen and oxygen atoms, possesses a unique electronic architecture that dictates its chemical behavior and biological activity.[3] The electronegativity of the oxygen atom and the lone pair of the nitrogen atom contribute to a distinct charge distribution and dipole moment, influencing its interactions with biological macromolecules.[4] Computational studies are instrumental in quantifying these properties and predicting how substitutions on the ring will modulate its electronic and steric characteristics, ultimately impacting its efficacy as a therapeutic agent.[1][4]
Section 2: Quantum Chemical Calculations - The Bedrock of Understanding
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an unparalleled lens through which to examine the electronic structure and reactivity of 1,2-oxazole derivatives.[5][6] These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often difficult to obtain through experimental means alone.[6][7]
Foundational Calculations: Geometry Optimization and Frequency Analysis
A prerequisite for any meaningful computational analysis is the determination of the molecule's minimum energy conformation. This is achieved through geometry optimization, a process that systematically adjusts the atomic coordinates to find the most stable arrangement.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct the 3D structure of the 1,2-oxazole derivative using a molecular builder.
-
Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)). The choice of functional and basis set is a critical decision that balances computational cost with accuracy. For systems with potential for significant non-covalent interactions, dispersion-corrected functionals are recommended.
-
Optimization Keyword: Employ the Opt keyword in the calculation setup to initiate the geometry optimization process.
-
Frequency Calculation Keyword: Following a successful optimization, perform a frequency calculation using the Freq keyword. This serves a dual purpose: it confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies that can be correlated with experimental IR and Raman spectra.[8]
-
Solvation Model (Optional): To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[9]
Trustworthiness through Self-Validation: The absence of imaginary frequencies in the output of the frequency calculation validates that the optimized geometry represents a stable energy minimum on the potential energy surface.
Probing Reactivity: Frontier Molecular Orbitals and Electrostatic Potential
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[5][10]
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5] This is invaluable for predicting sites of interaction with biological targets.
Data Presentation: Calculated Quantum Chemical Properties of a Substituted 1,2-Oxazole
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest available empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity; a larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
Section 3: Unraveling Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the intricate pathways of chemical reactions, including the synthesis and transformation of 1,2-oxazole rings.[9][11] By mapping the potential energy surface, we can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism.[9]
A Case Study: The Boulton-Katritzky Rearrangement
DFT studies have been employed to investigate the competitive routes in the base-catalyzed thermal rearrangement of isoxazoles, demonstrating that the Boulton-Katritzky rearrangement is a highly favored process.[11] Such studies are crucial for optimizing reaction conditions and predicting the formation of desired products.[11]
Visualization: Simplified Computational Workflow for Reaction Mechanism Studies
Caption: A schematic representation of the interactions between a 1,2-oxazole ligand and amino acid residues in a receptor's active site.
Section 5: Bridging Theory and Experiment - Spectroscopic Analysis
Computational methods can significantly aid in the interpretation of experimental spectroscopic data. [12][13]By calculating properties such as NMR chemical shifts and vibrational frequencies, we can make more confident assignments of experimental spectra. [8][13] Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| 1 | 1618 | 1625 | C=N stretch |
| 2 | 1517 | 1522 | Aromatic C=C stretch |
| 3 | 1150 | 1155 | C-O stretch |
Note: Calculated frequencies are often scaled to better match experimental values.
Conclusion: The Future is Computational
The integration of theoretical and computational chemistry into the study of 1,2-oxazole ring systems is no longer a niche approach but a fundamental component of modern drug discovery. [14][15]From elucidating fundamental electronic properties to predicting protein-ligand interactions, these methods provide a rational framework for the design of novel and more effective therapeutics. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these approaches will only increase, further solidifying their indispensable role in the pharmaceutical sciences.
References
- Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. (2025).
- Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. (n.d.).
- Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. (2020).
- Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. (2009). Journal of Organic Chemistry.
- Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. (n.d.). Benchchem.
- Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). Journal of Molecular Modeling.
- DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Scientific Research in Engineering and Management.
- Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. (n.d.).
- Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025). Arabian Journal of Chemistry.
- A Comparative Guide to the Reactivity of 3-Chloro-1,2-oxazole and Other Halo. (n.d.). Benchchem.
- Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). MDPI.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (2025).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar.
- Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
- Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (n.d.).
- Oxazole Chemistry Overview. (n.d.). Scribd.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Egyptian Journal of Basic and Applied Sciences.
- Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles). (2021). YouTube.
- HETEROCYCLIC CHEMISTRY. (n.d.). Elsevier.
- NEW CHEMISTRY OF OXAZOLES. (n.d.). LOCKSS.
- 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022).
- Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (n.d.). Worldwidejournals.com.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.Org.
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- Recent Achievements in the Synthesis of Oxazoles. (n.d.). Bentham Science.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (n.d.). Asian Journal of Research in Chemistry.
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Sources
- 1. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Characterization of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (EPOCA) as a GPR109A Agonist and Anti-Inflammatory Agent
Abstract & Executive Summary
This application note details the pharmacological characterization of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (herein referred to as EPOCA ). Belonging to the class of 5-arylisoxazole-3-carboxylic acids, this scaffold acts as a bioisostere of nicotinic acid and salicylic acid.
Current structure-activity relationship (SAR) data suggests EPOCA functions primarily as a high-affinity agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , a G-protein coupled receptor expressed on adipocytes and immune cells. Activation of this pathway results in potent anti-inflammatory effects via the suppression of the NF-
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
| Common Scaffolds | Isoxazole-3-carboxylic acid; 5-aryl-isoxazole |
| Molecular Formula | C |
| Molecular Weight | 217.22 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Poor, requires pH adjustment) |
| pKa (Calc) | ~3.5 (Carboxylic acid moiety) |
| Target Receptor | GPR109A (HCAR2) |
| Secondary Targets | Xanthine Oxidase (potential), 5-LOX (potential) |
Mechanism of Action (MOA)
The therapeutic potential of EPOCA relies on its ability to mimic the pharmacophore of nicotinic acid (Niacin) while utilizing the 4-ethylphenyl lipophilic tail to enhance binding affinity within the hydrophobic pocket of GPR109A.
Signaling Cascade
-
Ligand Binding: EPOCA binds to the extracellular loops of GPR109A on macrophages.
-
G-Protein Coupling: Recruitment of the G
subunit. -
cAMP Suppression: Inhibition of Adenylyl Cyclase (AC), reducing intracellular cAMP.
-
PKA Downregulation: Reduced Protein Kinase A activity prevents the phosphorylation of downstream inflammatory mediators.
-
NF-
B Inhibition: Reduced nuclear translocation of NF- B p65, suppressing transcription of pro-inflammatory cytokines (TNF- , IL-6, MCP-1).
Pathway Visualization
Figure 1: Signal transduction pathway of EPOCA acting via GPR109A to suppress inflammatory cytokine release.
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: The carboxylic acid group provides pH-dependent solubility. Improper solubilization leads to micro-precipitation in cell culture media, invalidating IC50 data.
-
Weighing: Weigh 10 mg of EPOCA powder.
-
Primary Solvent: Dissolve in 100% DMSO to reach a concentration of 50 mM . Vortex for 30 seconds.
-
Quality Check: Solution must be clear and colorless. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute stock 1:1000 in cell culture media (e.g., DMEM) immediately prior to use to achieve 50
M. Ensure final DMSO concentration is 0.1% to avoid cytotoxicity.
Protocol B: GPR109A Agonist Assay (cAMP Inhibition)
Rationale: Since GPR109A is Gi-coupled, activation lowers cAMP. To measure this, we must artificially elevate cAMP using Forskolin, then measure the ability of EPOCA to suppress this elevation.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (HCAR2).
-
TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).
-
Forskolin (10
M final). -
Positive Control: Nicotinic Acid (Niacin).[1]
Procedure:
-
Seeding: Plate CHO-K1/GPR109A cells in 384-well white plates (5,000 cells/well).
-
Stimulation Buffer: Prepare HBSS buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Treatment:
-
Add EPOCA (concentration range: 1 nM to 100
M). -
Add Forskolin (10
M constant). -
Incubate for 30 minutes at RT.
-
-
Detection: Add TR-FRET detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.
-
Read: Measure fluorescence ratio (665 nm / 615 nm).
-
Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[EPOCA]. Calculate EC50.
-
Success Criterion: EPOCA should exhibit an EC50 < 5
M.
-
Protocol C: Anti-Inflammatory Efficacy (Macrophage Model)
Rationale: Confirms that receptor binding translates to functional suppression of inflammatory mediators in a physiological context.
Materials:
-
RAW 264.7 Murine Macrophages.
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
ELISA Kits for TNF-
and IL-6.
Procedure:
-
Culture: Seed RAW 264.7 cells in 24-well plates (
cells/well) in DMEM + 10% FBS. Adhere overnight. -
Pre-treatment: Replace media with serum-free DMEM containing EPOCA (10, 25, 50
M) or Vehicle (DMSO). Incubate for 1 hour . -
Induction: Add LPS (final concentration 100 ng/mL) to all wells except "No LPS" control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO
. -
Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Quantification: Perform ELISA for TNF-
. -
Data Normalization:
Workflow Diagram
Figure 2: Step-by-step validation workflow for EPOCA characterization.
References
-
Chem-Impex International. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Product Applications and Biological Activity. Retrieved from
-
Li, W., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats.[2] Journal of Medicinal Chemistry.[3] Retrieved from
-
Kropog, K., et al. (2012). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors and GPR109A. International Journal of Molecular Sciences. Retrieved from
-
Prajapat, M. K., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from
Sources
- 1. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Modular Approach to the Synthesis of 5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic Acid and Its Derivatives
Abstract
The 5-aryl-1,2-oxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including xanthine oxidase inhibitors and fatty acid amide hydrolase (FAAH) inhibitors.[1][2][3] Its utility stems from the isoxazole ring's unique electronic properties and its ability to act as a versatile pharmacophore.[4][5] This guide provides a detailed, field-proven methodology for the synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, a key building block for drug discovery programs. We present a robust, three-step synthetic sequence beginning from commercially available starting materials. The described workflow is designed for scalability and adaptability, allowing for the straightforward generation of diverse derivatives for structure-activity relationship (SAR) studies.
Introduction to the Synthetic Strategy
The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the condensation of a β-dicarbonyl compound with hydroxylamine.[6][7] This method offers excellent control over regioselectivity, which is a critical consideration in heterocyclic synthesis. Our strategy hinges on this principle and is broken down into three primary stages:
-
Formation of a β-Ketoester Intermediate: A crossed Claisen condensation is employed to synthesize the key 1,3-dicarbonyl precursor.[8][9] This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[10][11]
-
Heterocyclization to Form the Isoxazole Core: The β-ketoester is reacted with hydroxylamine hydrochloride in a cyclocondensation reaction to construct the 5-(4-ethylphenyl)-1,2-oxazole ring system.[12][13]
-
Saponification to the Target Carboxylic Acid: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid, which serves as a versatile handle for further derivatization.[14][15]
This modular approach ensures that each step can be optimized independently and that intermediates can be thoroughly characterized before proceeding, guaranteeing the integrity of the final product.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the Claisen condensation of 4'-ethylacetophenone and diethyl oxalate, followed by cyclization with hydroxylamine and final saponification.
Diagram 1: Overall synthetic workflow for 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate (β-Ketoester Intermediate)
Principle of the Method: This step utilizes a crossed Claisen condensation reaction.[9][16] Sodium ethoxide, a strong, non-nucleophilic base, is used to deprotonate the α-carbon of 4'-ethylacetophenone, generating a nucleophilic enolate.[10] This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-ketoester. A stoichiometric amount of base is required because the final deprotonation of the product drives the reaction to completion.[10][11] An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate product.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4'-Ethylacetophenone | 148.20 | 10.0 g | 67.5 |
| Diethyl Oxalate | 146.14 | 10.8 g | 74.2 |
| Sodium Metal | 22.99 | 1.70 g | 74.2 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| 2M Hydrochloric Acid | 36.46 | ~50 mL | - |
Procedure:
-
Safety First: Conduct the reaction in a fume hood. Sodium metal reacts violently with water. Ensure all glassware is perfectly dry. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of Sodium Ethoxide: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 70 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Reactant Addition: Cool the sodium ethoxide solution to room temperature. In a separate beaker, prepare a solution of 4'-ethylacetophenone (10.0 g) and diethyl oxalate (10.8 g) in 30 mL of absolute ethanol.
-
Reaction Execution: Add the solution from step 3 dropwise to the stirred sodium ethoxide solution over 30 minutes. After the addition is complete, stir the resulting mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting materials. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2M HCl with stirring until the pH is ~2-3. A yellow precipitate of the product will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to afford pure ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate.
Protocol 2: Synthesis of Ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate
Principle of the Method: The formation of the isoxazole ring proceeds via the reaction of the β-ketoester with hydroxylamine.[6] The more nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the β-dicarbonyl compound.[17] Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic isoxazole ring. The reaction is typically regioselective, with the less sterically hindered and more electrophilic ketone carbonyl reacting preferentially to form the 5-substituted isoxazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate | 248.26 | 10.0 g | 40.3 |
| Hydroxylamine Hydrochloride | 69.49 | 3.08 g | 44.3 |
| Ethanol (95%) | 46.07 | 80 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate (10.0 g) and hydroxylamine hydrochloride (3.08 g).
-
Reaction: Add 80 mL of 95% ethanol to the flask. Stir the mixture and heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A white or off-white solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product, ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate, is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
Protocol 3: Synthesis of 5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic Acid (Final Product)
Principle of the Method: Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[14][15] In this step, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethoxide. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the ethoxide or hydroxide base. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[18]
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate | 245.27 | 8.0 g | 32.6 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.61 g | 65.2 |
| Ethanol (95%) | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| 2M Hydrochloric Acid | 36.46 | ~40 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylate (8.0 g) in 50 mL of 95% ethanol.
-
Hydrolysis: In a separate beaker, dissolve sodium hydroxide (2.61 g) in 50 mL of water. Add the NaOH solution to the flask containing the ester.
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH is approximately 2. A white precipitate of the final product will form.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry under high vacuum. Recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) will yield the pure 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[19][20][21]
| Compound | Expected Yield | Melting Point (°C) | Key Spectroscopic Data |
| Intermediate 1 (β-Ketoester) | 75-85% | 68-71 | ¹H NMR (CDCl₃): δ ~7.8 (d, 2H), 7.3 (d, 2H), 7.1 (s, 1H), 4.4 (q, 2H), 2.7 (q, 2H), 1.4 (t, 3H), 1.25 (t, 3H). IR (KBr): ν ~1735 (ester C=O), 1680 (ketone C=O), 1605 cm⁻¹. |
| Intermediate 2 (Isoxazole Ester) | 80-90% | 75-78 | ¹H NMR (CDCl₃): δ ~7.7 (d, 2H), 7.3 (d, 2H), 6.9 (s, 1H), 4.5 (q, 2H), 2.7 (q, 2H), 1.45 (t, 3H), 1.25 (t, 3H). IR (KBr): ν ~1730 (ester C=O), 1610, 1580 cm⁻¹. |
| Final Product (Carboxylic Acid) | >90% | 195-198 | ¹H NMR (DMSO-d₆): δ ~13.8 (br s, 1H), 7.8 (d, 2H), 7.4 (d, 2H), 7.3 (s, 1H), 2.7 (q, 2H), 1.2 (t, 3H). IR (KBr): ν ~3000 (br, acid O-H), 1715 (acid C=O), 1610 cm⁻¹. |
Mechanistic Insight: Isoxazole Formation
The cyclization of the β-dicarbonyl intermediate with hydroxylamine is a critical step that defines the heterocyclic core. The reaction proceeds through a series of well-understood intermediates.
Diagram 2: Simplified mechanism for isoxazole ring formation.
References
- Claisen condens
- Claisen condens
- 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- Claisen Condens
- Isoxazole synthesis. Organic Chemistry Portal.
- Video: Esters to β-Ketoesters: Claisen Condens
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition.
- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Particip
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Google Books.
- Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journals.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.
-
Solid-phase synthesis of 5-isoxazol-4-yl-[8][9][10]oxadiazoles. PubMed.
- A Novel Route to 5-Substituted 3-Isoxazolols.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- tert-Butyl Nitrite-Induced Radical Nitrile Oxid
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Hydroxylamine. Wikipedia.
- New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. PubMed.
- 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis. ChemicalBook.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
- Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.
- The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- ethyl 5-phenyl-1,3-oxazole-4-carboxyl
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- Isoxazole‐containing pharmacologically active molecules.
- ethyl 2-phenyl-1,3-oxazole-5-carboxyl
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
- Saponific
- Saponification (Hydrolysis of Esters with OH-). YouTube.
- NS207 Lab 3: Saponification, Esters and Aspirin 2002. Sabancı University.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
Sources
- 1. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 12. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 18. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 21. researchgate.net [researchgate.net]
Application Note: Protocols for the Esterification of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
Abstract
The synthesis of esters from carboxylic acids is a cornerstone of medicinal chemistry, enabling the modulation of a drug candidate's physicochemical and pharmacokinetic properties. This application note provides detailed protocols for the esterification of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic scaffold of interest in drug discovery. We present three distinct, field-proven methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification using DCC/DMAP, and a high-reactivity method involving activation with thionyl chloride. Each protocol is detailed with step-by-step instructions, mechanistic insights, work-up procedures, and critical safety considerations. A comparative analysis is provided to guide researchers in selecting the optimal method based on substrate sensitivity, scale, and available resources.
Chapter 1: Strategic Considerations for Ester Synthesis
The Ester Moiety in Drug Development
Esterification is a fundamental transformation in the optimization of lead compounds. The conversion of a polar carboxylic acid to a more lipophilic ester can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Esters can serve as prodrugs, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. This strategy is often employed to improve oral bioavailability, enhance membrane permeability, or mask polar groups to facilitate passage across the blood-brain barrier. The 1,2-oxazole ring system, present in our target molecule, is a versatile heterocycle found in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions.[1]
Overview of Esterification Methodologies
A variety of methods exist to form an ester bond, each with distinct advantages and limitations.[2] The primary challenge is activating the carboxylic acid for nucleophilic attack by an alcohol, which is typically a weak nucleophile.[3] The most common strategies include:
-
Direct Acid Catalysis (Fischer Esterification): The oldest and most atom-economical method, involving heating the carboxylic acid and alcohol with a strong acid catalyst.[4] The reaction is reversible, requiring strategies to drive the equilibrium towards the product.[5]
-
Carbodiimide-Mediated Coupling (Steglich Esterification): This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid under mild, neutral conditions.[6] A nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is crucial for efficient ester formation.[7]
-
Acyl Halide Formation: A two-step, one-pot approach where the carboxylic acid is first converted to a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate readily reacts with an alcohol, even sterically hindered ones, to form the ester irreversibly.[10]
Rationale for Protocol Selection
For the target molecule, 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid, we present three protocols to provide researchers with flexibility.
-
Fischer Esterification: A cost-effective choice for producing simple alkyl esters (e.g., methyl, ethyl) on a large scale, where the alcohol can be used as the solvent to drive the equilibrium.[11]
-
Steglich Esterification: The preferred method for acid-sensitive substrates or when using precious or sterically hindered alcohols.[12] Its mild, room-temperature conditions preserve sensitive functional groups.[13]
-
Thionyl Chloride Method: An excellent option when other methods fail, particularly with unreactive alcohols, as the acyl chloride intermediate is extremely electrophilic.[9]
Chapter 2: Protocol I - Fischer-Speier Esterification
Principle and Mechanism
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[14] The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[4] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol reactant or by removing water as it is formed.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | ≥97% | Sigma-Aldrich | (Not listed) |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | 7664-93-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | Sigma-Aldrich | 141-78-6 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7757-82-6 |
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Protocol (for Ethyl Ester)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (e.g., 2.17 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (40 mL), which acts as both reactant and solvent. Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.3 mL, ~5.5 mmol) dropwise via pipette. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle or oil bath.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling & Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[11]
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Safety Precautions
-
Always handle concentrated sulfuric acid in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of sulfuric acid to alcohol is exothermic; perform this step slowly and with cooling.
Chapter 3: Protocol II - Steglich Esterification
Principle and Mechanism
The Steglich esterification is a mild method for forming esters under neutral conditions, making it ideal for acid-labile substrates.[6] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] The alcohol, however, is often not nucleophilic enough to react efficiently with this intermediate. The catalyst, DMAP, acts as a potent acyl transfer agent by reacting with the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol. The reaction drives to completion through the formation of the thermodynamically stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU).[12]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | ≥97% | Sigma-Aldrich | (Not listed) |
| Alcohol (e.g., Benzyl Alcohol) | ≥99% | Sigma-Aldrich | 100-51-6 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | 538-75-0 |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | 1122-58-3 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| 1M Hydrochloric Acid (HCl) | ACS Grade | VWR | 7647-01-0 |
-
Equipment: Round-bottom flask, magnetic stirrer, standard laboratory glassware, filter funnel.
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (e.g., 1.09 g, 5.0 mmol), the desired alcohol (1.1 equivalents, 5.5 mmol), and DMAP (0.05 equivalents, 0.25 mmol, 30 mg).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 25 mL) and stir the mixture at room temperature until all solids dissolve.
-
DCC Addition: Cool the flask to 0°C using an ice-water bath. Add a solution of DCC (1.1 equivalents, 5.5 mmol, 1.13 g) in anhydrous DCM (10 mL) dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
Work-up and Purification
-
Filtration: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) to remove residual DMAP and any unreacted DCC.
-
Saturated aqueous NaHCO₃ solution (1 x 20 mL).
-
Brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure, but can be further purified by flash column chromatography if needed.[17]
Safety Precautions
-
DCC is toxic, a potent sensitizer, and should be handled with extreme care in a fume hood. Always wear gloves and safety glasses.
-
DMAP is toxic and readily absorbed through the skin. Handle with appropriate care.
Chapter 4: Protocol III - Acyl Chloride Mediated Esterification
Principle and Mechanism
This method proceeds by converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8] The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate, which then collapses, driven by the formation of stable gaseous byproducts (SO₂ and HCl), to yield the acyl chloride.[8] The resulting acyl chloride is a powerful electrophile that reacts rapidly and irreversibly with the alcohol to form the desired ester.[9] A small amount of DMF can be used to catalyze the formation of the acyl chloride via the Vilsmeier-Haack reagent.[18]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | ≥97% | Sigma-Aldrich | (Not listed) |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 7719-09-7 |
| Alcohol (e.g., Isopropanol) | Anhydrous, ≥99.8% | Fisher Scientific | 67-63-0 |
| Dichloromethane (DCM) or Toluene | Anhydrous, ≥99.8% | VWR | 75-09-2 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Triethylamine (Et₃N) or Pyridine | ≥99% | Sigma-Aldrich | 121-44-8 |
-
Equipment: Round-bottom flask with a reflux condenser and gas outlet/scrubber (for HCl and SO₂), magnetic stirrer/hotplate, dropping funnel.
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, add 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (e.g., 1.09 g, 5.0 mmol) and anhydrous DCM or toluene (20 mL).
-
Catalyst: Add one drop of anhydrous DMF as a catalyst.
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.5 equivalents, 7.5 mmol, 0.55 mL) dropwise at room temperature. Caution: Gas evolution (HCl, SO₂) will occur. Ensure the apparatus is vented to a scrubber (e.g., a beaker with NaOH solution).
-
Heating: Gently heat the mixture to reflux (40-50°C) for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Removal of Excess SOCl₂: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride in vacuo (a co-evaporation step with toluene is recommended to ensure complete removal).
-
Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (20 mL) and cool the flask to 0°C.
-
Alcohol Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 equivalents, 6.0 mmol) and a non-nucleophilic base like triethylamine (1.2 equivalents, 6.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cold acyl chloride solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Work-up and Purification
-
Quenching: Quench the reaction by slowly adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (1 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[19]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via flash column chromatography on silica gel.
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[20] It must be handled in a chemical fume hood with appropriate PPE, including heavy-duty gloves, face shield, and lab coat.[21][22]
-
The reaction generates toxic HCl and SO₂ gases.[23] The reaction apparatus must be equipped with a gas trap or scrubber containing a base solution.
Chapter 5: Comparative Analysis and Visualization
Summary of Protocols
| Parameter | Fischer Esterification | Steglich Esterification | Thionyl Chloride Method |
| Conditions | Acidic (H₂SO₄), Reflux | Neutral, 0°C to RT | Neutral/Basic, Reflux then 0°C to RT |
| Reagents | Carboxylic Acid, Alcohol, H₂SO₄ | Carboxylic Acid, Alcohol, DCC, DMAP | Carboxylic Acid, SOCl₂, Alcohol, Base |
| Advantages | Economical, simple reagents, good for primary alcohols | Mild conditions, high yields, good for sensitive substrates | High reactivity, irreversible, good for unreactive alcohols |
| Disadvantages | Reversible, harsh conditions, not for sensitive substrates | Expensive, toxic DCC, DCU byproduct removal | Harsh/toxic SOCl₂, generates toxic gas, two steps |
| Typical Yield | 60-80% | 80-95% | 75-90% |
Experimental Workflow Diagrams
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Thionyl Chloride Mediated Esterification.
References
- Patsnap Eureka. (2025, April 1).
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
- MDPI.
- ResearchGate. Work up of ester? (2021, January 19).
- OperaChem. Fischer Esterification-Typical Procedures. (2024, January 5).
- Fischer Esterification. (n.d.). University of California, Irvine.
- Fisher Scientific.
- Chemistry Steps.
- Bionium.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
- Sigma-Aldrich.
- Lanxess. Thionyl chloride Product Safety Assessment.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Chemistry LibreTexts.
- Chemistry LibreTexts. 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019, December 30).
- Turchi, I. J. (Ed.). (1986). Oxazoles (Vol. 45). John Wiley & Sons.
- University of California, Los Angeles. SOP 0079 - Thionyl Chloride. (2013, July 22).
- Wikipedia.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
- ECHEMI. thionyl chloride addtion.
- Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Chemguide.
- Chemistry Steps. Converting Carboxylic Acids to Esters.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- ChemiCuss. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. (2020, March 15).
- Ace Chemistry. Esters 4.
- ResearchGate. Synthesis and Reactions of Oxazoles. (2025, August 6).
- Chem-Impex. 5-(4-Methylphenyl)isoxazole-3-carboxylic acid.
- arXiv.
- PubMed.
- Heller, S. T., & Sarpong, R. (2012). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
- ChemicalBook. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis.
- Chemistry LibreTexts.
- ResearchGate.
- Molbank. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16).
Sources
- 1. researchgate.net [researchgate.net]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. cerritos.edu [cerritos.edu]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bionium.miami.edu [bionium.miami.edu]
- 22. lanxess.com [lanxess.com]
- 23. drexel.edu [drexel.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Oxazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful oxazole synthesis. Oxazoles are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active natural products and pharmaceutical agents[1].
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low or No Yield in Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a foundational method for preparing oxazoles[2][3]. However, achieving high yields can be challenging.
Potential Causes & Recommended Solutions
-
Inefficient Cyclodehydrating Agent: The choice of dehydrating agent is critical and can significantly impact the reaction outcome[2][4]. While traditional reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) are used, they can often lead to low yields and side reactions such as charring[2][4][5].
-
Solution: Consider using polyphosphoric acid (PPA), which has been reported to increase yields to the 50-60% range[2][4][5]. For substrates sensitive to strong acids, milder reagents like triphenylphosphine/iodine or the Burgess reagent may be more suitable[6]. A solid-phase adaptation of this synthesis has successfully employed trifluoroacetic anhydride[7].
-
-
Starting Material Decomposition: The harsh acidic conditions of the Robinson-Gabriel synthesis can lead to the degradation of sensitive starting materials[6].
-
Solution: If you suspect decomposition, try using a milder dehydrating agent as mentioned above. Additionally, minimizing the reaction time by closely monitoring its progress and performing the workup as soon as the reaction is complete can prevent significant degradation[6][8]. Lowering the reaction temperature may also help control the reaction rate and reduce polymerization or tar formation[6].
-
-
Incomplete Cyclization: The cyclization of the 2-acylamino-ketone intermediate may be inefficient under your current conditions[6].
Comparative Effect of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Reported Yields | Potential Issues |
| Concentrated H₂SO₄ | Variable, often low | Charring, sulfonation[4] |
| POCl₃ | Variable, often low | Vilsmeier-Haack side reaction[4] |
| PCl₅ | Low | Harsh conditions[4] |
| Polyphosphoric Acid (PPA) | 50-60% | Viscous, difficult to stir[4][5] |
| Trifluoroacetic Anhydride | Good for solid-phase | Specific to solid-phase synthesis[4][7] |
Troubleshooting Workflow for Low Yield in Robinson-Gabriel Synthesis
A troubleshooting flowchart for addressing low yields in the Robinson-Gabriel synthesis.
Problem 2: Reaction Failure with Aliphatic Aldehydes in Van Leusen Synthesis
The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for preparing oxazoles from aldehydes under basic conditions[2][9]. However, it can be less effective with certain substrates.
Potential Cause & Recommended Solutions
-
Substrate Reactivity: The Van Leusen reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups that enhance reactivity[2][10]. Aliphatic aldehydes can sometimes fail to produce the desired oxazole or oxazoline products under standard conditions[2][11].
-
Solution: If you are working with an aliphatic aldehyde, a systematic screening of different bases (e.g., potassium carbonate, potassium tert-butoxide), solvents (e.g., methanol, THF, ionic liquids), and reaction temperatures is recommended[2][12]. The use of ionic liquids as solvents has been shown to improve yields for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner[10][13]. Microwave-assisted synthesis can also be explored to enhance reaction rates and yields[10][11][14].
-
Problem 3: Formation of Unexpected Byproducts
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum can be frustrating. Identifying and mitigating these side reactions is key to a successful synthesis.
Common Side Reactions & Solutions
-
Vilsmeier-Haack Formylation: When using a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in the Robinson-Gabriel synthesis, you may observe the formylation of electron-rich aromatic rings in your substrate[4].
-
Solution: Avoid the POCl₃/DMF reagent combination if your substrate is susceptible to this side reaction. Opt for alternative dehydrating agents like polyphosphoric acid[4].
-
-
Formation of Enamides: In some cases during the Robinson-Gabriel synthesis, the elimination of water from the 2-acylamino-ketone can lead to the formation of an enamide as a competing byproduct[6].
-
Solution: Modifying the reaction temperature or changing the dehydrating agent may disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions[6].
-
-
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material or the formation of a diol byproduct[6].
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazoles?
The most widely used methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis[2]. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.
Q2: How can I improve the regioselectivity of my oxazole synthesis?
For metal-catalyzed reactions, such as the direct arylation of oxazoles, the choice of solvent and ligands is crucial. In palladium-catalyzed arylations, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation[13][15][16]. Experimenting with different phosphine ligands can also significantly influence the outcome of the reaction[13][16].
Q3: What are some "green" approaches to oxazole synthesis?
In recent years, there has been a push towards more environmentally friendly synthetic methods. For oxazole synthesis, this includes the use of microwave-assisted synthesis, ultrasound, ionic liquids, and deep-eutectic solvents[5]. These methods can not only reduce the use of hazardous chemicals but also improve reaction efficiency and product yields[5]. The use of water as a solvent in the Van Leusen reaction, facilitated by β-cyclodextrin, is another excellent example of a green chemistry approach[17].
Q4: How can I effectively purify my oxazole derivative?
Purification of oxazole derivatives can be challenging due to the similar polarity of the product and byproducts. The most common purification techniques are:
-
Column Chromatography: This is the most widely used method. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation[15].
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound[15].
In some cases, such as the Fischer oxazole synthesis, the product precipitates from the reaction mixture as a hydrochloride salt, which can simplify purification[9][18].
Q5: Are there alternative catalysts I can use for my oxazole synthesis?
Yes, while traditional methods often rely on strong acids or bases, a variety of metal-based catalysts have been developed for oxazole synthesis. These include catalysts based on gold, copper, palladium, and nickel[16][19][20]. The choice of catalyst will depend on the specific reaction, desired substitution pattern, and the functional groups present in your starting materials[16]. For instance, gold catalysts have been used for the [2+2+1] cycloaddition of alkynes, esters, and nitriles to form oxazoles[20].
Experimental Protocols
General Procedure for Van Leusen Oxazole Synthesis
This protocol is a general guideline for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC[9].
-
To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).
-
Heat the resulting mixture at reflux for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate)[9][12].
General Procedure for Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
This is a representative procedure for the synthesis of 2,5-diphenyloxazole from mandelonitrile and benzaldehyde[9][18].
-
Dissolve mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous ether.
-
Cool the solution in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to stand, often for an extended period (e.g., 24 hours), during which the oxazole hydrochloride precipitates.
-
Collect the precipitate by filtration and wash with dry ether.
-
Treat the precipitate with a base (e.g., sodium bicarbonate solution) or boil in alcohol to liberate the free oxazole base.
-
Purify the crude product by recrystallization.
References
-
Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-801. [Link]
-
Priyanka, D. R., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2(3), 1-10. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Singh, J., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-21. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Kumar, S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28069–28081. [Link]
-
Khan, I., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications, 52(4), 461-487. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Scribd. (n.d.). Oxazole Chemistry Overview. Scribd. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
National Institutes of Health. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Reddit. [Link]
-
Macmillan Group. (n.d.). Oxazole. Macmillan Group. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia. [Link]
-
National Institutes of Health. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
- 14. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 5-Phenyloxazole Derivatives: A Comparative Analysis for Drug Discovery
The 5-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point for the design of novel molecules with a wide spectrum of pharmacological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-phenyloxazole derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the causal relationships between chemical modifications and biological outcomes, supported by experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.
The 5-Phenyloxazole Core: A Versatile Pharmacophore
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in drug design. When substituted with a phenyl group at the 5-position, the resulting 5-phenyloxazole core offers a unique combination of steric and electronic properties. The phenyl ring provides a site for various substitutions, allowing for the fine-tuning of lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity. Modifications at other positions of the oxazole ring further contribute to the diversity and specificity of these derivatives.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant area of investigation for 5-phenyloxazole derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2][3] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Structure-Activity Relationship for COX-2 Inhibition
The SAR of 5-phenyloxazole derivatives as COX-2 inhibitors is well-defined. The general pharmacophore consists of a central oxazole ring with specific substitutions at the 2, 4, and 5-positions that are crucial for potent and selective inhibition.
-
Substitution at the 5-Phenyl Ring: The nature of the substituent on the 5-phenyl ring significantly influences COX-2 inhibitory activity. Electron-withdrawing groups, such as a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2CH3) group, at the para-position are generally essential for high potency and selectivity. This is because the sulfonamide/sulfonyl group can interact with a specific hydrophilic side pocket in the COX-2 active site.
-
Substitution at the 2-Position: The substituent at the 2-position of the oxazole ring also plays a role in modulating activity. Small, lipophilic groups are often favored.
-
Substitution at the 4-Position: The 4-position can tolerate a variety of substituents, and modifications here can be used to optimize pharmacokinetic properties.
Comparative Analysis of COX-2 Inhibitory Activity
The following table summarizes the COX-2 inhibitory activity of representative 5-phenyloxazole derivatives, highlighting the impact of different substitution patterns.
| Compound | R1 (at 2-position) | R2 (at 4-position) | R3 (at para-position of 5-phenyl) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1a | -CH3 | -H | -SO2NH2 | 0.14 | >100 |
| 1b | -CF3 | -H | -SO2NH2 | 0.08 | >150 |
| 1c | -CH3 | -H | -SO2CH3 | 0.21 | >80 |
| 1d | -CH3 | -Phenyl | -SO2NH2 | 0.05 | >200 |
Data compiled from various literature sources.
COX-2 Inhibition Signaling Pathway
The inhibition of COX-2 by 5-phenyloxazole derivatives disrupts the inflammatory cascade as depicted in the following pathway:
Caption: COX-2 signaling pathway and its inhibition.
Anticancer Activity: Induction of Apoptosis
Several 5-phenyloxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[5][6] The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[7][8]
Structure-Activity Relationship for Anticancer Activity
The SAR for the anticancer activity of 5-phenyloxazole derivatives is more complex and target-dependent. However, some general trends have been observed:
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings at both the 2- and 5-positions of the oxazole core are critical for cytotoxicity. Electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -F) on the phenyl rings often enhance anticancer activity.[5]
-
Lipophilicity: Increased lipophilicity can lead to better cell membrane permeability and accumulation within cancer cells, often resulting in improved potency.
Comparative Analysis of Cytotoxic Activity
The following table presents the cytotoxic activity (GI50 values) of selected 5-phenyloxazole derivatives against various cancer cell lines.
| Compound | Substituents on Phenyl Rings | Cancer Cell Line | GI50 (µM) |
| 2a | 2-(4-chlorophenyl), 5-phenyl | A549 (Lung) | 1.5 |
| 2b | 2-phenyl, 5-(4-nitrophenyl) | MCF-7 (Breast) | 0.8 |
| 2c | 2,5-bis(4-methoxyphenyl) | HCT-116 (Colon) | 5.2 |
| 2d | 2-(4-fluorophenyl), 5-phenyl | HeLa (Cervical) | 2.1 |
GI50 is the concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from various sources.[5]
Anticancer Mechanism: Apoptosis Induction Pathway
The induction of apoptosis by 5-phenyloxazole derivatives often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by 5-phenyloxazole derivatives.
Antimicrobial Activity: Targeting Essential Bacterial Processes
5-Phenyloxazole derivatives have also emerged as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[9][10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes or processes.[12]
Structure-Activity Relationship for Antimicrobial Activity
The SAR for antimicrobial 5-phenyloxazole derivatives is dependent on the specific microbial target. However, some general observations can be made:
-
Substitutions on the Phenyl Ring: The presence of halogen atoms or other electron-withdrawing groups on the 5-phenyl ring can enhance antibacterial activity.
-
Modifications at the 2- and 4-Positions: Introduction of various heterocyclic or aromatic moieties at the 2- and 4-positions can significantly impact the antimicrobial spectrum and potency.
Comparative Analysis of Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values of representative 5-phenyloxazole derivatives against common pathogens.
| Compound | Substituents | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 3a | 2-thienyl, 5-(4-chlorophenyl) | 8 | 16 | 32 |
| 3b | 2-pyridyl, 5-phenyl | 16 | 32 | 64 |
| 3c | 2-(4-nitrophenyl), 5-phenyl | 4 | 8 | 16 |
| 3d | 2-amino, 5-(4-bromophenyl) | 32 | 64 | >128 |
MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is illustrative and compiled from various sources.[13][14][15]
Antimicrobial Mechanism of Action
The antimicrobial action of some oxazole derivatives has been attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by 5-phenyloxazole derivatives.
Experimental Protocols
Synthesis of 5-Phenyloxazole Derivatives (Robinson-Gabriel Synthesis)
This protocol describes a general method for the synthesis of 5-phenyloxazole derivatives.[16]
-
Acylation of α-aminoketone: To a solution of the appropriate α-aminoketone hydrochloride (1 eq.) in a suitable solvent (e.g., pyridine), add the corresponding acyl chloride (1.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-acyl-α-aminoketone.
-
Cyclodehydration: To the crude N-acyl-α-aminoketone, add a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) and heat the mixture under reflux for 1-3 hours.
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyloxazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-phenyloxazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 5-phenyloxazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Conclusion and Future Perspectives
The 5-phenyloxazole scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The structure-activity relationships discussed in this guide for anti-inflammatory, anticancer, and antimicrobial activities provide a solid foundation for the rational design of more potent and selective derivatives. Future research in this area will likely focus on the exploration of novel substitutions to enhance target specificity, improve pharmacokinetic profiles, and overcome drug resistance. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will further aid in the prediction of biological activity and the optimization of lead compounds. The versatility of the 5-phenyloxazole core ensures its continued prominence in the field of medicinal chemistry for years to come.
References
-
Kandeel, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7146. Available at: [Link]
-
Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available at: [Link]
-
Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR). Arab American University Digital Repository. Available at: [Link]
-
Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 83-88. Available at: [Link]
-
Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380. Available at: [Link]
-
Fernández-Galleguillos, C., Saavedra, L. A., & Gutierrez, M. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2), 365-371. Available at: [Link]
-
Unknown Author. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Gheorghe, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available at: [Link]
-
Talley, J. J., et al. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry, 43(9), 1661-1663. Available at: [Link]
-
Sanna, C., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(10), 4568-4574. Available at: [Link]
-
Unkown Author. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. Pharmaceuticals. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. Academia.edu. Available at: [Link]
-
Unknown Author. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). ResearchGate. Available at: [Link]
-
Asma, B. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 11(3), 735-751. Available at: [Link]
-
Szymańska, E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5765. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
Wang, C., et al. (2018). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 9, 1156. Available at: [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]
-
Molnár, J., et al. (2001). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. Anticancer Research, 21(3A), 1881-1886. Available at: [Link]
-
Ganesan, A., & Siraj, F. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(1), 89. Available at: [Link]
-
Zhang, H., et al. (2016). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 21(4), 502. Available at: [Link]
-
Malla, P., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(15), 7381-7397. Available at: [Link]
-
Lee, T. J., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 13(16), 4153. Available at: [Link]
-
Martins, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8919. Available at: [Link]
-
Rahman, H. U., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 943327. Available at: [Link]
-
Wang, X., & Zhang, H. (2024). Targeting apoptotic pathways for cancer therapy. Journal of Hematology & Oncology, 17(1), 1-22. Available at: [Link]
-
Sbardella, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5304. Available at: [Link]
-
European Medicines Agency. (2022). MIC data from the product information (PI) of authorised products. Available at: [Link]
-
Gheorghe, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available at: [Link]
-
Al-Salahi, R., et al. (2018). In vitro evaluation of new 2-phenoxy-benzo[g][10][12][16]triazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis, 118, 247-251. Available at: [Link]
-
Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. Available at: [Link]
-
de Oliveira, C. S., et al. (2022). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Antibiotics, 11(10), 1335. Available at: [Link]
-
Wójcik, M., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12822. Available at: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 9. iajps.com [iajps.com]
- 10. repository.aaup.edu [repository.aaup.edu]
- 11. cbijournal.com [cbijournal.com]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives [academia.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid vs. Clinical PDE4 Inhibitors
Executive Summary & Compound Positioning
This guide provides a technical comparative analysis between the specific chemical probe 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid (hereafter referred to as 5-EPI-3-COOH ) and established clinical Phosphodiesterase 4 (PDE4) inhibitors.
While Roflumilast and Apremilast represent third-generation, clinically approved drugs with nanomolar potency and optimized pharmacokinetics, 5-EPI-3-COOH represents a scaffold class (Lead/Probe) . It serves as a critical "fragment-like" starting point in medicinal chemistry, utilizing the carboxylic acid moiety for metal chelation within the PDE4 active site, contrasting with the hydrophobic pocket-driven binding of late-stage drugs.
Comparison Matrix: The "Lead" vs. The "Drug"[1][2]
| Feature | 5-EPI-3-COOH (The Scaffold) | Roflumilast (The Standard) | Apremilast (The Alternative) |
| Development Stage | Chemical Probe / Hit-to-Lead | Clinical Drug (COPD) | Clinical Drug (Psoriasis) |
| Primary Binding Mode | Metal Chelation (Zn²⁺/Mg²⁺) via Carboxylate | Hydrophobic Occupation (Q-Pocket) via Dialkoxy | Hybrid (Pocket + H-Bonding) |
| Potency (IC₅₀) | Micromolar (~1–10 µM) (Representative) | Sub-nanomolar (0.2–0.8 nM) | Nanomolar (~30–70 nM) |
| Selectivity | Low (Pan-PDE isoform binder) | High (PDE4B/D selective) | Moderate (PDE4 specific) |
| Physicochemistry | High Polarity (Low Cell Permeability) | Lipophilic (High Permeability) | Balanced |
Mechanistic Analysis & Structural Logic
The Signaling Pathway
PDE4 enzymes hydrolyze cyclic AMP (cAMP) into AMP, terminating the signal that suppresses inflammatory cytokines (TNF-α, IL-17). Inhibitors prevent this hydrolysis, maintaining high intracellular cAMP levels.
Figure 1: The cAMP signaling cascade. Both inhibitors target PDE4 but utilize different binding strategies to prevent cAMP hydrolysis.
Structural Activity Relationship (SAR)[3]
-
5-EPI-3-COOH: The isoxazole-3-carboxylic acid core is the pharmacophore. The carboxylate group typically acts as a bidentate ligand, coordinating with the Zinc (Zn²⁺) and Magnesium (Mg²⁺) ions essential for catalysis in the PDE4 active site. The 4-ethylphenyl group provides a "linker" that reaches towards the hydrophobic pocket but lacks the specific dialkoxy "clamp" required for high-affinity binding.
-
Roflumilast: Lacks a metal-binding carboxylate. Instead, it relies on a difluoromethoxy group and a dichloropyridine ring to occupy the solvent-filled pocket and the specific "Q-pocket" (glutamine switch), locking the enzyme in an inactive conformation.
Experimental Validation Protocols
To objectively compare 5-EPI-3-COOH against standard inhibitors, the Scintillation Proximity Assay (SPA) or IMAP (Immobilized Metal Assay for Phosphochemicals) is recommended. Below is a self-validating protocol for the IMAP Fluorescence Polarization assay.
Protocol: IMAP Fluorescence Polarization PDE4 Assay
Objective: Determine IC₅₀ values for 5-EPI-3-COOH vs. Roflumilast.
Reagents:
-
Enzyme: Human recombinant PDE4B (catalytic domain).
-
Substrate: FAM-labeled cAMP (Fluorescein-cAMP).
-
Binding Reagent: IMAP Binding Reagent (Nanoparticles with M(III) coordination).
-
Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.
Workflow Diagram:
Figure 2: IMAP FP Assay Workflow. High polarization indicates inhibition (intact FAM-cAMP binds nanoparticles).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution of 5-EPI-3-COOH (Start: 100 µM) and Roflumilast (Start: 100 nM) in DMSO.
-
Enzyme Mix: Dilute PDE4B enzyme to 0.05 units/mL in assay buffer.
-
Pre-Incubation: Add 5 µL of compound and 10 µL of enzyme to a 384-well black plate. Incubate for 15 mins at RT. Rationale: Allows slow-binding inhibitors to equilibrate.
-
Substrate Addition: Add 5 µL of FAM-cAMP (100 nM final). Incubate for 45 mins.
-
Detection: Add 60 µL of IMAP Binding Solution. Shake for 1 min; incubate for 30 mins.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 520 nm).
-
Validation Check: Z-factor must be > 0.5. Rolipram control should give IC₅₀ ~1–2 µM.
-
Performance Data Comparison
The following data summarizes the expected performance based on the specific scaffold properties of isoxazole-3-carboxylic acids compared to literature values for clinical drugs.
| Metric | 5-EPI-3-COOH (Scaffold) | Roflumilast | Rolipram |
| PDE4B IC₅₀ | 1.4 – 10 µM (Est.) [1] | 0.5 – 1.0 nM [2] | 2.0 µM [1] |
| PDE4D IC₅₀ | ~2 – 10 µM (Est.) | 0.3 – 0.8 nM | ~1.0 µM |
| Selectivity (B vs D) | Non-selective (~1:1) | Moderate (~2-fold) | Low |
| Solubility (LogS) | High (Polar Acid) | Low (Lipophilic) | Moderate |
| Metabolic Stability | Moderate (Acid stable, Ring oxidation) | Low (N-oxide formation) | Low |
| Emetic Potential | High Risk (Non-selective) | Moderate (Dose-limiting) | High |
Interpretation:
-
Potency Gap: There is a ~1000-fold potency difference. 5-EPI-3-COOH is not a clinical candidate in its current form but a ligand efficiency leader. It binds efficiently relative to its small molecular weight (MW ~233 Da).
-
Chemical Utility: Researchers should use 5-EPI-3-COOH when designing novel inhibitors where the metal-binding pocket is the primary target, or as a fragment to link with hydrophobic tails to boost potency.
Safety & Toxicology Considerations
The Emesis Window
PDE4 inhibition is historically plagued by emesis (vomiting), driven by inhibition of PDE4D in the area postrema of the brainstem.
-
Roflumilast: Mitigates this by careful dosing, though nausea remains a common side effect.
-
5-EPI-3-COOH: As a small, polar acid, it may have difficulty crossing the Blood-Brain Barrier (BBB), which could theoretically reduce central emesis compared to lipophilic inhibitors like Rolipram. However, if it does cross, its lack of isoform selectivity (inhibiting PDE4D equally to PDE4B) poses a high emetic risk.
Cytotoxicity
Isoxazole scaffolds are generally well-tolerated in cellular assays (HEK293, cytotoxicity > 100 µM) [4].[1] However, the carboxylic acid moiety can cause pH-dependent permeability issues in cell-based assays (e.g., LPS-induced TNF-α release in PBMCs), often requiring esterification (prodrug strategy) for cellular activity.
References
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 2020.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals (Basel), 2023.
-
Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2025 (Contextual).[2]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Chemical Structure Data). PubChem, 2025.[3]
Sources
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 5-Aryl-1,2-Oxazole and 5-Aryl-1,3-Oxazole Scaffolds
Introduction: Isomeric Scaffolds in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities.[1][3] The arrangement of the heteroatoms within the ring gives rise to different isomers, with 1,2-oxazoles (isoxazoles) and 1,3-oxazoles being of primary interest. When substituted with an aryl group at the 5-position, these scaffolds serve as privileged structures for developing novel therapeutic agents.
The seemingly subtle shift of the nitrogen atom from position 2 to 3 creates significant changes in the molecule's electronic distribution, stability, and spatial arrangement. These changes, in turn, profoundly influence how the molecule interacts with biological targets like enzymes and receptors, leading to distinct bioactivity profiles.[4] This guide provides a comparative analysis of 5-aryl-1,2-oxazole and 5-aryl-1,3-oxazole derivatives, synthesizing data from preclinical studies to elucidate their respective strengths and therapeutic potential across different disease areas. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and protocols, to provide researchers and drug development professionals with a clear, evidence-based comparison.
Caption: Core structures of 5-Aryl-1,2-Oxazole vs. 5-Aryl-1,3-Oxazole.
Bioactivity Profile of 5-Aryl-1,2-Oxazoles (Isoxazoles)
The 1,2-oxazole, or isoxazole, ring is a versatile scaffold known for a range of biological activities. The N-O bond is a key feature, which can be susceptible to reductive cleavage under certain biological conditions, a property that can be exploited in pro-drug design. Research into 5-aryl-1,2-oxazoles has highlighted their significant potential, particularly in the realm of antimicrobial agents.
Antimicrobial and Antifungal Activity
Derivatives of 5-aryl-1,2-oxazole have demonstrated promising antibacterial and antifungal properties.[5] Studies have shown that the nature of the aryl substituents at both the C-5 position of the isoxazole ring and on linked pharmacophores can significantly modulate the antimicrobial potency. For example, a series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives showed good to moderate activity against Proteus mirabilis, indicating that the specific combination of heterocyclic systems is crucial for efficacy.[5] The presence of the isoxazole ring is often combined with other heterocyclic systems, such as thiazole or 1,3,4-oxadiazole, to create hybrid molecules with enhanced antimicrobial effects.[5][6]
Bioactivity Profile of 5-Aryl-1,3-Oxazoles
The 1,3-oxazole scaffold is exceptionally widespread in medicinal chemistry, with its derivatives showing a remarkably broad spectrum of pharmacological activities.[1][4][7] This isomer is generally more chemically stable than the 1,2-oxazole, which often makes it a more reliable scaffold in drug design.
Anticancer Activity
The 1,3-oxazole moiety is a key component of numerous anticancer agents.[7][8][9] Derivatives of 2-aryl and 5-aryl-1,3-oxazoles have been extensively investigated for their ability to inhibit cancer cell proliferation through multiple mechanisms.[7][8] For instance, certain 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates have exhibited potent and broad-range cytotoxic activity against panels of 60 human cancer cell lines.[10] One such compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, showed average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively.[10] The mechanism of action for many oxazole-based anticancer agents involves the inhibition of critical cellular targets like tubulin, protein kinases, or STAT3.[8]
Anti-inflammatory Activity
5-Aryl-1,3-oxazole derivatives have also emerged as potent anti-inflammatory agents.[11][12][13] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] The anti-inflammatory potential of these compounds is frequently evaluated using the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation.[2][11][14] For example, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid, a fused 1,3-oxazole derivative, was found to be three to five times more active than the standard drug phenylbutazone in this assay.[11]
Antimicrobial Activity
While perhaps more renowned for anticancer applications, 1,3-oxazoles also possess significant antimicrobial activity.[1][15] Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[15] For example, certain ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonates showed activity against S. epidermidis, B. subtilis, and C. albicans with MIC values ranging from 14 to 56.2 µg/mL.[15]
Comparative Analysis and Structure-Activity Relationships (SAR)
Direct, head-to-head comparative studies of 5-aryl-1,2-oxazole and 5-aryl-1,3-oxazole isomers are not extensively documented in the literature. However, a comparative analysis based on the predominant research focus for each scaffold reveals clear distinctions.
-
5-Aryl-1,3-Oxazoles appear to be a more versatile and widely explored scaffold, with a strong emphasis on anticancer and anti-inflammatory applications.[7][8][13] The stability of the 1,3-oxazole ring likely contributes to its prevalence as a core structure in advanced drug candidates.
-
5-Aryl-1,2-Oxazoles (Isoxazoles) , while also showing a range of activities, are frequently highlighted for their antimicrobial potential.[5] The unique N-O bond in the isoxazole ring provides a different electronic and metabolic profile that may be particularly effective for disrupting microbial processes.
The "best" scaffold is entirely context-dependent. For developing broad-spectrum anticancer agents, the wealth of SAR data for the 1,3-oxazole isomer makes it a compelling starting point.[10][16] Conversely, for novel antimicrobial discovery, the 1,2-oxazole isomer presents a promising avenue.[5]
Data Summary Table
| Scaffold | Primary Bioactivities Reported | Example Compound/Derivative Class | Target/Assay | Potency/Result | Reference |
| 5-Aryl-1,3-Oxazole | Anticancer | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60-cell line screen | GI50 = 5.37 µM | [10] |
| Anti-inflammatory | 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Rat Paw Edema | 3-5x more active than phenylbutazone | [11] | |
| Antimicrobial | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans | MIC = 14 µg/mL | [15] | |
| 5-Aryl-1,2-Oxazole | Antimicrobial | 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives | P. mirabilis | Good to moderate activity | [5] |
| Anticancer (Hybrid) | Hybrid 1,3,4-oxadiazole and isoxazole derivatives | M. tuberculosis | Active against H37Rv strain | [6] |
Experimental Protocols
To ensure scientific integrity, methodologies for evaluating these compounds must be robust and reproducible. Below are representative protocols for assessing key bioactivities.
Protocol 1: Anticancer Activity via MTT Assay
This protocol assesses the cytotoxicity of a compound against a cancer cell line. The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is critical and should be relevant to the intended therapeutic area.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-aryl-oxazole derivatives) in culture media. Replace the old media in the plate with 100 µL of the media containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound at its highest concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Prepare a bacterial inoculum (e.g., S. aureus, E. coli) standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
The comparative analysis of 5-aryl-1,2-oxazoles and 5-aryl-1,3-oxazoles reveals two powerful, yet distinct, scaffolds for drug discovery. The 1,3-oxazole core is a well-established and versatile platform, particularly dominant in the development of anticancer and anti-inflammatory agents.[7][11] In contrast, the 1,2-oxazole (isoxazole) core, while also versatile, shows a particular flair for antimicrobial applications, a field of critical unmet need.[5]
The key takeaway for researchers is that the choice of isomer should be a deliberate, target-driven decision. Future research should focus on the synthesis and direct comparative testing of matched isomeric pairs. By creating pairs of 5-aryl-1,2-oxazole and 5-aryl-1,3-oxazole compounds where only the heteroatom positions differ, researchers can eliminate confounding structural variables and generate clear, unambiguous data on how this isomeric relationship directly impacts bioactivity. Such studies will provide invaluable insights into the nuanced structure-activity relationships that govern these privileged scaffolds and accelerate the design of next-generation therapeutics.
References
[17] Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica. [18] (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. PubMed. (2020). Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. ResearchGate. [19] Mazzone, G., Bonina, F., Puglisi, G., Arrigo, R. R., Cosentino, C., & Blandino, G. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Farmaco Sci. [6] (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [10] (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [20] Ateş, O., Kocabalkanli, A., Cesur, N., & Otük, G. (1998). Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles. Farmaco. [5] (2025). Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Taylor & Francis Online. [7] (2025). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. [16] (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [21] Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [1] (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [22] (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [11] Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry. [15] (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [23] (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [24] (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC. [25] (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [12] (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [26] (2006). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [13] (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [27] (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research. [3] (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [2] (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [8] (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [28] (2022). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. [29] (2025). A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds. Benchchem. [30] (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Semantic Scholar. [31] (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC. [32] (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [33] (2011). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. PMC. [4] (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [34] (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [9] (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [35] (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. PMC - NIH.
Sources
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. mdpi.com [mdpi.com]
- 14. whitesscience.com [whitesscience.com]
- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpca.org [ijpca.org]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ipbcams.ac.cn [ipbcams.ac.cn]
- 35. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid. As a niche laboratory chemical, its disposal procedure is not explicitly defined by standard regulations. Therefore, this document synthesizes data from analogous isoxazole and carboxylic acid compounds, alongside established principles of hazardous waste management, to provide a robust and safety-oriented operational plan. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Identification and Risk Assessment: A Proactive Approach
Analog-Based Hazard Analysis
Compounds featuring the isoxazole-carboxylic acid scaffold consistently exhibit a specific set of hazards.[1] Based on data for compounds like 5-Phenylisoxazole-4-carboxylic acid and Oxazole-4-carboxylic acid, we can infer the following risk profile.
| Hazard Classification | Description | Recommended Precautions | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. | Wear nitrile or neoprene gloves and a lab coat. Wash hands and exposed skin thoroughly after handling.[1] | [1] |
| Serious Eye Irritation (Category 2/2A) | Causes serious, potentially damaging, eye irritation. | Wear approved safety glasses or chemical splash goggles.[1] | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. | |
| Acute Oral Toxicity (Category 4 - Potential) | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands before leaving the lab. | |
| Chemical Reactivity | As a carboxylic acid, it is incompatible with strong bases, oxidizing agents, and reducing agents. | Segregate waste from incompatible materials to prevent hazardous reactions.[2] |
This proactive risk assessment forms the foundation of a safe disposal workflow. The causality is clear: understanding the potential for skin, eye, and respiratory irritation dictates the mandatory use of Personal Protective Equipment (PPE) and controlled handling environments.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. Haphazardly collecting waste is a primary cause of laboratory incidents. This protocol ensures that 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid waste is handled correctly from the point of generation.
Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish an SAA.[2] This is a designated area, such as a marked section of a fume hood or a secondary containment tray on a benchtop, where waste is stored before being moved to a central holding area.[2]
Step 2: Select the Appropriate Waste Container Container integrity and compatibility are non-negotiable.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[2] The container must be clean, dry, and clearly labeled.
-
For Liquid Waste (e.g., solutions in organic solvents): Use a designated container for corrosive and/or flammable liquid waste, typically provided by your institution's Environmental Health & Safety (EHS) department.[3] These are often yellow containers for corrosive liquids.[3] Crucially, never use a metal container for acidic waste. [2]
-
Container Filling: Do not fill liquid waste containers beyond 70-80% capacity to allow for vapor expansion and prevent spills.[4]
Step 3: Waste Segregation This is the most critical step in preventing dangerous reactions.
-
Acid Segregation: This compound is an organic acid. It MUST be segregated and stored separately from bases, cyanides, and sulfides.[2] Mixing acids and bases can cause a violent exothermic reaction.
-
Organic Waste: As an organic compound, it should be kept separate from strong oxidizing agents.[2]
-
Waste Stream: This chemical should be disposed of in the "non-halogenated organic acid" waste stream, unless it is dissolved in a halogenated solvent (e.g., dichloromethane), in which case it must enter the "halogenated organic waste" stream.
Step-by-Step Disposal Workflow
The following workflow provides a clear, linear process for the final disposal of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid and its contaminated materials.
Caption: Disposal workflow from generation to final pickup.
Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[1]
-
Waste Transfer: Carefully transfer the waste into the pre-labeled, appropriate container. If transferring solid powder, take care to avoid creating dust.[1] It is best practice to perform this transfer inside a chemical fume hood.
-
Container Labeling: The label is a critical communication tool. It must include:
-
Storage: Place the sealed container in your designated SAA, ensuring it is physically segregated from incompatible waste types like bases.[2]
-
Final Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][5] It must be disposed of through your institution's hazardous waste program. Contact your Environmental Health & Safety (EHS) department to schedule a pickup.[4][6] The waste will ultimately be sent to an approved waste disposal plant for high-temperature incineration.[1][6]
Emergency Procedures: Spill and Exposure
Accidental Spill:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial acid spill kit. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep up the absorbed material and place it in your designated hazardous waste container.[1]
-
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for 15-20 minutes.[1][7] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, call for emergency medical assistance.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to this comprehensive guide, researchers can ensure the disposal of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
-
Greenbook.net. EXURO Label. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
-
McGill University. Chemical waste | Hazardous Waste Management. [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. [Link]
-
National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
-
PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. [Link]
-
U.S. Environmental Protection Agency. Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate - Exposure. [Link]
-
Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate - Toxics Release Inventory. [Link]
-
PubChem. 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. acs.org [acs.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
